molecular formula C12H15NO2 B1584392 1-Cyclohexyl-4-nitrobenzene CAS No. 5458-48-0

1-Cyclohexyl-4-nitrobenzene

Cat. No.: B1584392
CAS No.: 5458-48-0
M. Wt: 205.25 g/mol
InChI Key: FUVKJYZTELKRRB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-nitrobenzene is an organic compound with the molecular formula C12H15NO2 It consists of a benzene ring substituted with a nitro group at the para position and a cyclohexyl group at the meta position

Scientific Research Applications

1-Cyclohexyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-nitrobenzene involves nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .

Safety and Hazards

When handling 1-Cyclohexyl-4-nitrobenzene, it’s important to use personal protective equipment and avoid dust formation . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air and give artificial respiration if necessary . It’s also recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of cyclohexylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Cyclohexyl-2-nitrobenzene
  • 1-Cyclohexyl-3-nitrobenzene
  • 1-Cyclohexyl-4-aminobenzene

Comparison: 1-Cyclohexyl-4-nitrobenzene is unique due to the position of its nitro group, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities .

Properties

IUPAC Name

1-cyclohexyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVKJYZTELKRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203005
Record name 1-Cyclohexyl-4-nitrobenzene
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-48-0
Record name 1-Cyclohexyl-4-nitrobenzene
Source CAS Common Chemistry
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Record name 1-Cyclohexyl-4-nitrobenzene
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Record name 5458-48-0
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Record name 1-Cyclohexyl-4-nitrobenzene
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Record name 1-cyclohexyl-4-nitrobenzene
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Record name 1-CYCLOHEXYL-4-NITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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